Biocatalytic Enantioselectivity: 3-Methoxy Substitution Yields 94% ee for (R)-Enantiomer Production
In a comparative biocatalytic reduction study using Rhodotorula rubra KCh 82 whole cells, 2-Bromo-1-(3-methoxyphenyl)ethan-1-ol was produced with an enantiomeric excess (ee) of 94% for the (R)-enantiomer [1]. This contrasts with the 4'-methoxy analog, which achieved 96% ee, and the 2'-methoxy analog, which achieved 98% ee [1]. The unsubstituted 2-bromo-1-phenylethan-1-ol yielded 97% ee under the same conditions [1].
| Evidence Dimension | Enantiomeric Excess (ee) of (R)-Halohydrin Product |
|---|---|
| Target Compound Data | 94% ee (R)-enantiomer |
| Comparator Or Baseline | 4'-Methoxy analog: 96% ee; 2'-Methoxy analog: 98% ee; Unsubstituted phenyl analog: 97% ee |
| Quantified Difference | Δee = -2% vs. 4'-methoxy; -4% vs. 2'-methoxy; -3% vs. unsubstituted phenyl |
| Conditions | Rhodotorula rubra KCh 82 whole-cell biocatalysis, 24-hour incubation, substrate: 2-bromo-3'-methoxyacetophenone |
Why This Matters
The distinct ee value for the 3-methoxy isomer dictates the required downstream chiral purification effort and informs the selection of the optimal starting material for asymmetric β-adrenergic ligand synthesis.
- [1] MDPI. (2014). Highly Enantioselective Production of (R)-Halohydrins with Whole Cells of Rhodotorula rubra KCh 82 Culture. International Journal of Molecular Sciences, 15(12), 22392-22404. View Source
